Comparison of Antiviral Potency Against Human Cytomegalovirus (HCMV)
In an evaluation of phenyl pyrimidine derivatives, 2-Acetamido-6-phenyl-4-pyrimidinone (referenced as 'Compound 1') demonstrated activity against human cytomegalovirus (HCMV) AD169 strain. In a cytopathic effect (CPE) assay using MRC-5 cells, the EC50 was 4.0 μM. A confirmatory qPCR assay yielded an EC50 of 2.5 μM. The compound exhibited a favorable selectivity window, with a CC50 > 82 μM in uninfected MRC-5 cells, indicating its antiviral effect is not due to general cytotoxicity [1].
| Evidence Dimension | Antiviral potency (EC50) and cytotoxicity (CC50) in MRC-5 cells |
|---|---|
| Target Compound Data | EC50 (AD169 CPE): 4.0 μM; EC50 (AD169 qPCR): 2.5 μM; CC50 (MRC-5): >82 μM |
| Comparator Or Baseline | Ganciclovir, a standard-of-care anti-HCMV drug, typically exhibits an EC50 in the range of 0.5 - 2 μM in similar assays. (Note: This is a class-level baseline, not a direct comparator from the same study.) |
| Quantified Difference | The compound's potency (EC50 2.5-4.0 μM) is within a relevant, though slightly less potent, range compared to the clinical standard. |
| Conditions | HCMV AD169 strain infection in MRC-5 human lung fibroblast cells; assays: cytopathic effect (CPE) and RT-qPCR. |
Why This Matters
This provides a quantitative benchmark for antiviral activity, demonstrating a clear and measurable effect distinct from general cytotoxicity, which is a critical parameter for selecting compounds for antiviral drug discovery programs.
- [1] PMC. (2016). Table 1. Profile of Compound 1. Antiviral Chemistry & Chemotherapy. Retrieved from pmc.ncbi.nlm.nih.gov. View Source
